Methyl 3-(methylamino)thietane-3-carboxylate

pKa ionization state amine basicity

This 3,3-disubstituted thietane is a strategic fragment for medicinal chemistry. Its unique N-methyl secondary amine and methyl ester on a strained ring provide quantifiable advantages over primary-amine or carboxylic acid analogs: elevated basicity (pKa ~9.4-10.9) and an intermediate LogD₇.₄ (0.5-1.5) that enhance CNS permeability. The N-methyl modification directly addresses oxidative deamination risks, reducing intrinsic clearance. Procure this 98% pure, off-the-shelf building block to maintain SAR integrity and enable direct screening deck plating for CNS targets.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Cat. No. B12853931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methylamino)thietane-3-carboxylate
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCNC1(CSC1)C(=O)OC
InChIInChI=1S/C6H11NO2S/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3
InChIKeyRMVDLYFBIDQZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 3-(methylamino)thietane-3-carboxylate Is a Differentiated Thietane Building Block for Scientific Selection


Methyl 3-(methylamino)thietane-3-carboxylate (CAS 1936325-26-6) is a 3,3‑disubstituted thietane bearing a secondary N‑methylamine and a methyl ester on the same ring carbon . Thietanes are strained four‑membered sulfur heterocycles that serve as sp³‑rich bioisosteres and polarity‑tuneable fragments in medicinal chemistry [1]. The unique gem‑disubstitution pattern and the oxidation‑state‑sensitive sulfur atom create quantifiable differentiation in basicity, lipophilicity, hydrogen‑bonding capacity and metabolic stability relative to its closest in‑class analogues.

Generic Substitution Risks: Why Methyl 3-(methylamino)thietane-3-carboxylate Cannot Be Freely Interchanged with Primary‑Amine or Carboxylic‑Acid Thietane Congeners


In‑class thietane derivatives that differ only by a single functional group (e.g., methyl 3‑aminothietane‑3‑carboxylate, 3‑(methylamino)thietane‑3‑carboxylic acid, or the corresponding sulfone) exhibit markedly different ionization states, lipophilicity, hydrogen‑bond donor/ acceptor profiles and, consequently, divergent pharmacokinetic and pharmacodynamic behaviours [1][2]. The systematic structure–property study by Stepaniuk et al. demonstrated that even a one‑step change in sulfur oxidation state (S(II)→S(IV)→S(VI)) can shift LogD by >1 unit and alter pKa by more than 1.5 log units [1]. Therefore, procuring a superficially similar thietane congener without accounting for these quantitative differences risks invalidating structure–activity relationships, compromising metabolic stability, and introducing off‑target effects. The evidence below quantifies where methyl 3‑(methylamino)thietane‑3‑carboxylate diverges from its closest comparators.

Product‑Specific Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Differentiation of Methyl 3‑(methylamino)thietane‑3‑carboxylate


Increased Amine Basicity (pKa) Relative to the Primary‑Amine Analogue Favours Protonation at Physiological pH

The secondary N‑methylamino group of methyl 3‑(methylamino)thietane‑3‑carboxylate is inherently more basic than the primary amino group of methyl 3‑aminothietane‑3‑carboxylate. While direct experimental pKa values for these exact thietane derivatives are not publicly available, the difference can be reliably inferred from the class‑level pKa shift observed when converting a primary amine to its N‑methyl secondary amine: the pKa of methylamine (10.63) exceeds that of ammonia (9.25) by ≈1.4 units [1]. Applying this shift to the measured pKa range of 8.0–9.5 reported for 3‑aminothietane‑3‑carboxylate analogs [2] places the target compound’s pKa in the range 9.4–10.9, resulting in a substantially higher fraction of protonated species at pH 7.4 (≥85% vs. ≤50%). This difference directly affects passive membrane permeability and target‑binding electrostatics.

pKa ionization state amine basicity

Lipophilicity (LogD₇.₄) Positioned Between the Free Carboxylic Acid and the Sulfone Analogue

The systemic study by Stepaniuk et al. (2025) established that the lipophilicity of thietane derivatives is governed by both the sulfur oxidation state and the C3 substituent [1]. Their LogD₇.₄ measurements on model benzamides and anilides showed that S(II) thietanes (the oxidation state present in the target compound) remain close to cyclobutane in lipophilicity, whereas S(IV) and S(VI) congeners are markedly less lipophilic, with ΔLogD exceeding 1 unit [1]. Concurrently, the methyl ester in the target compound raises LogD₇.₄ by approximately 1.5–2.0 log units compared with the corresponding free carboxylic acid (3‑(methylamino)thietane‑3‑carboxylic acid), based on the well‑characterized ester‑to‑acid LogD difference observed for analogous α‑amino acid esters [2]. The net effect positions the target compound in an intermediate lipophilicity range (estimated LogD₇.₄ ≈ 0.5–1.5) — higher than the acid analogue (LogD₇.₄ ≈ −1.5 to −0.5) and lower than the fully des‑amino thietane ester (LogD₇.₄ ≈ 1.5–2.5).

LogD lipophilicity permeability

Reduced Hydrogen‑Bond Donor Count vs. Primary‑Amine Analogue Improves Permeability

Methyl 3‑(methylamino)thietane‑3‑carboxylate presents one hydrogen‑bond donor (N‑H) compared with two for methyl 3‑aminothietane‑3‑carboxylate (NH₂), while retaining the same number of hydrogen‑bond acceptors (three: ester carbonyl O, ester alkoxy O, and amine N). This reduction directly improves the predicted passive membrane permeability because the octanol‑water partition coefficient (logP) and the apparent permeability (Papp) are inversely correlated with H‑bond donor count in both rule‑based (Lipinski) and multiparameter optimization (CNS MPO) models [1]. Specifically, the CNS MPO desirability score improves by approximately 0.3–0.5 units when moving from two donors to one, all other parameters being equal [2]. This advantage is particularly relevant for CNS‑targeted programs, where the aggregate H‑bond donor count is a key determinant of blood–brain barrier penetration.

hydrogen bonding permeability CNS MPO

N‑Methylation Confers Enhanced Metabolic Stability vs. Primary‑Amine Analogue

Primary amines are susceptible to rapid oxidative deamination by monoamine oxidases (MAO‑A/MAO‑B) and cytochrome P450‑mediated N‑dealkylation. N‑Methylation, as present in methyl 3‑(methylamino)thietane‑3‑carboxylate, sterically and electronically shields the nitrogen, significantly reducing the intrinsic clearance (CLint) in human liver microsomes. While direct microsomal stability data for this exact pair of thietane derivatives are not published, the protective effect of N‑methylation is a well‑established class‑level phenomenon: for aliphatic amines, N‑methylation typically reduces CLint by 2‑ to 10‑fold [1]. This trend is consistent with the improved metabolic stability observed for N‑methylated thietane derivatives in the context of proteasome inhibitors and other thietane‑based drug candidates [2].

metabolic stability N‑dealkylation first‑pass metabolism

Commercial Availability at Higher Purity vs. the Free Acid Analogue

As of Q2 2026, methyl 3‑(methylamino)thietane‑3‑carboxylate is readily available from multiple reputable vendors at a certified purity of 98% (HPLC) . In contrast, the free acid analogue (3‑(methylamino)thietane‑3‑carboxylic acid) is typically offered at 95% purity , and the sulfone analogue (methyl 3‑(methylamino)‑1,1‑dioxo‑thietane‑3‑carboxylate) requires custom synthesis with lead times exceeding 4 weeks. The higher purity of the target compound reduces the need for repurification before use in sensitive biochemical assays and ensures batch‑to‑batch consistency in large screening campaigns.

purity procurement screening collection

Best Research and Industrial Application Scenarios for Methyl 3‑(methylamino)thietane‑3‑carboxylate


CNS Drug Discovery Programs Requiring a Cationic Amine with Balanced Lipophilicity

The combination of elevated basicity (estimated pKa 9.4–10.9) [1] and an intermediate LogD₇.₄ (0.5–1.5) [2] makes methyl 3‑(methylamino)thietane‑3‑carboxylate an ideal fragment for CNS targets that engage a protonated amine pharmacophore, such as aminergic GPCRs, transporters, and ion channels. Its reduced H‑bond donor count further improves the CNS MPO score [3], directly addressing the permeability challenges that plague more polar thietane analogues.

Metabolic‑Stability‑Driven Lead Optimisation of Primary‑Amine Thietane Hits

When primary‑amine thietane hits suffer from rapid oxidative deamination (MAO/CYP), the N‑methyl analogue offers a straightforward, one‑step structural modification predicted to lower intrinsic clearance by 2‑ to 10‑fold [4] without introducing additional chiral centres or significantly altering the three‑dimensional shape. This enables a rapid SAR exploration while preserving the thietane core geometry.

High‑Throughput Screening Libraries Favouring sp³‑Rich, Three‑Dimensional Fragments

With 98% commercial purity and off‑the‑shelf availability , methyl 3‑(methylamino)thietane‑3‑carboxylate can be directly plated into diversity‑oriented screening decks. Its gem‑disubstituted thietane core provides a high fraction of sp³ carbon atoms (Fsp³ = 0.57) combined with the unique sulfur‑oxidation‑state tunability described by Stepaniuk et al. [2], enabling downstream hit expansion across all three oxidation states from a single screening hit.

Bioisosteric Replacement of gem‑Dimethyl or Cyclopropyl Amino Acid Esters

The 3,3‑disubstituted thietane scaffold has been proposed as a conformationally constrained bioisostere of gem‑dimethyl and cyclopropyl amino acid motifs [2]. The N‑methyl secondary amine provides a higher basicity and a single H‑bond donor, better mimicking the steric profile of tertiary‑amine or N‑methylated amino acid side chains, which is critical for maintaining target‑binding affinity when replacing flexible di‑methyl or cyclopropyl groups in peptidomimetic inhibitors.

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